molecular formula C20H18FN3O2 B2745335 4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-73-1

4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2745335
CAS No.: 941999-73-1
M. Wt: 351.381
InChI Key: STDHXZWEWUAMPC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Its structure includes a 2-fluorophenyl group at position 4 and a phenethyl substituent at position 5. The fluorine atom and phenethyl group likely enhance binding affinity and metabolic stability, making it a candidate for therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDHXZWEWUAMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

Recent studies have emphasized efficient synthetic routes to produce pyrrolo[3,4-d]pyrimidine derivatives. A notable method involves a practical one-step cyclocondensation process that yields compounds with significant biological activity against key targets such as poly(ADP-ribose) polymerases (PARPs) . This method allows for the incorporation of various substituents that enhance biological efficacy.

Inhibition of PARP Enzymes

The compound has shown promising results as an inhibitor of PARP-1 and PARP-2 enzymes. These enzymes are crucial in the DNA repair pathway and are targets for cancer therapy. In a study evaluating various derivatives of pyrrolo[3,4-d]pyrimidine-2,5-dione, it was found that specific substitutions at the N1 position significantly influenced inhibitory potency:

  • Complete inhibition of PARP-2 was observed at a concentration of 10 μM for certain derivatives.
  • Compounds with N1-p-fluorobenzyl groups exhibited potent and non-selective inhibition across both PARP isoforms .

The following table summarizes the inhibitory activities observed for selected compounds:

CompoundN1 SubstituentPARP-1 Activity (%)PARP-2 Activity (%)
1ap-Fluorobenzyl23.850
1bPhenethyl17.481.22
1gp-Fluorophenethyl35.208.59

This data indicates that structural modifications can lead to varying degrees of selectivity and potency against PARP enzymes.

Anticancer Potential

Beyond PARP inhibition, compounds in this class have been investigated for their broader anticancer potential. The ability to selectively target cancer cells with homologous recombination defects makes these compounds valuable in developing new cancer therapeutics .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of pyrrolo[3,4-d]pyrimidine and evaluated their biological activity against various cancer cell lines. The results indicated that compounds with specific fluorinated aryl groups demonstrated enhanced cytotoxicity compared to non-fluorinated analogs .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on elucidating the structure-activity relationship (SAR) of pyrrolo[3,4-d]pyrimidines. It was found that introducing different substituents at the N1 position not only affected enzyme inhibition but also influenced cell viability in cancer models. For instance, compounds with bulky or electron-withdrawing groups exhibited improved selectivity for cancer cells over normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Positional Isomerism of Fluorine : The target compound’s 2-fluorophenyl group (vs. 3-fluorophenyl in ) may influence steric and electronic interactions. Fluorine at the 2-position could enhance binding to hydrophobic pockets in neutrophil elastase, as seen in related inhibitors .
  • Phenethyl vs. Bulky Substituents : The phenethyl group at R<sup>6</sup> provides a balance of hydrophobicity and flexibility compared to the butyl () or benzyl () groups. This may optimize interactions with elastase’s active site .
  • In contrast, the hydroxyphenyl group in Compound A () enhances hydrogen bonding with α-glucosidase.

Functional Activity and Therapeutic Potential

Neutrophil Elastase Inhibition :

The target compound shares structural similarities with patented elastase inhibitors, such as WO060158 A1 derivatives (e.g., 4-cyanophenyl analogues). These compounds likely exploit the pyrrolo[3,4-d]pyrimidine-dione core to mimic peptide substrates, with EWGs (e.g., fluorine, cyano) enhancing binding .

Antidiabetic Activity :

Compound A () demonstrates potent α-glucosidase inhibition (IC50: 1.02 µg/ml) via hydrogen bonding and hydrophobic interactions. The target compound’s phenethyl group may reduce polar interactions compared to Compound A’s benzyl substituent, suggesting divergent therapeutic applications.

Q & A

Q. What experimental methods assess thermodynamic stability under storage conditions?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure melting points and detect polymorphic transitions.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td).
  • Forced Degradation Studies : Expose to heat/humidity (40°C/75% RH) and track degradation products via LC-MS .

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